molecular formula C13H15NO5 B13854914 Methyl 2-(2-Ethoxy-2-oxoacetamido)-3-methylbenzoate

Methyl 2-(2-Ethoxy-2-oxoacetamido)-3-methylbenzoate

Cat. No.: B13854914
M. Wt: 265.26 g/mol
InChI Key: ROFKWYHFSOSOCL-UHFFFAOYSA-N
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Description

Methyl 2-(2-Ethoxy-2-oxoacetamido)-3-methylbenzoate is a chemical compound with the molecular formula C12H15NO5 It is known for its unique structure, which includes an ethoxy group, an oxoacetamido group, and a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-Ethoxy-2-oxoacetamido)-3-methylbenzoate typically involves the reaction of 3-methylbenzoic acid with ethyl oxalyl chloride to form an intermediate, which is then reacted with ethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-Ethoxy-2-oxoacetamido)-3-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxoacetamido group to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-Ethoxy-2-oxoacetamido)-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-Ethoxy-2-oxoacetamido)-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetamido group can form hydrogen bonds with active sites, influencing the activity of the target molecules. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-Ethoxy-2-oxoacetamido)propanoate: Similar structure but with a propanoate core.

    2-(2-Ethoxy-2-oxoacetamido)benzoic acid: Similar structure but with a benzoic acid core.

Uniqueness

Methyl 2-(2-Ethoxy-2-oxoacetamido)-3-methylbenzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-3-methylbenzoate

InChI

InChI=1S/C13H15NO5/c1-4-19-13(17)11(15)14-10-8(2)6-5-7-9(10)12(16)18-3/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

ROFKWYHFSOSOCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1C(=O)OC)C

Origin of Product

United States

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